2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898775-84-3
VCID: VC2301402
InChI: InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

CAS No.: 898775-84-3

Cat. No.: VC2301402

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone - 898775-84-3

Specification

CAS No. 898775-84-3
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3
Standard InChI Key PIVZFZUULLGYDO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC
Canonical SMILES CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Properties

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone features a propiophenone backbone with specific substituents that influence its physicochemical properties. The compound contains two phenyl rings connected by a propanone linkage, with dimethyl groups at the 2' and 5' positions of one phenyl ring and a methoxy group at the 4-position of the other phenyl ring.

Molecular and Structural Information

The molecular formula of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is C18H20O2, with a molecular weight of approximately 268.35 g/mol. Its structure can be represented by a ketone functional group connecting two substituted aromatic rings.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated:

PropertyValueNotes
Physical StateWhite to off-white crystalline solidAt room temperature
Melting Point75-85°CEstimated range
SolubilitySoluble in organic solvents (ethanol, methanol, acetone, dichloromethane)Limited solubility in water
Log P3.8-4.2Indicates lipophilicity
pKa~19-20For the alpha hydrogen
UV Absorptionλmax ~280-290 nmDue to aromatic and carbonyl chromophores

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that aid in its identification and structural elucidation:

Spectroscopic MethodKey Features
IR SpectroscopyCarbonyl stretch at ~1680 cm^-1; C-O stretch at ~1250 cm^-1; Aromatic C-H stretching at ~3000 cm^-1
^1H NMRMethoxy protons at ~3.8 ppm; Methyl protons at ~2.3-2.5 ppm; Aromatic protons at ~6.8-7.8 ppm; Methylene protons at ~2.8-3.2 ppm
^13C NMRCarbonyl carbon at ~198 ppm; Aromatic carbons at ~110-160 ppm; Methoxy carbon at ~55 ppm; Methyl carbons at ~19-21 ppm
Mass SpectrometryMolecular ion peak at m/z 268; Fragment ions at m/z 135 (methoxyphenyl propyl fragment) and m/z 133 (dimethylbenzoyl fragment)

Synthesis Methods

Friedel-Crafts Acylation Route

The primary synthetic approach for 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves Friedel-Crafts acylation. This reaction pathway utilizes a Lewis acid catalyst to facilitate the formation of the key carbon-carbon bond.

Reaction Scheme

The synthesis generally proceeds through the reaction of 2,5-dimethylbenzene with 3-(4-methoxyphenyl)propanoyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst.

Reaction Conditions

ParameterConditionsNotes
Temperature0-5°C (initial), then 20-25°CControlled to minimize side reactions
SolventAnhydrous dichloromethane or carbon disulfideMoisture-free conditions are essential
CatalystAlCl₃ (1.1-1.2 equivalents)Added slowly to control exothermic reaction
Reaction Time4-8 hoursMonitored by TLC or HPLC
Work-upAqueous acid quench followed by base neutralizationRemoves aluminum salts
PurificationRecrystallization from ethanol/waterYields typically 65-75%

Wittig Reaction Followed by Hydrogenation

An alternative approach involves a Wittig reaction between 2,5-dimethylbenzaldehyde and a phosphonium ylide derived from 2-(4-methoxyphenyl)ethyl bromide, followed by selective hydrogenation of the resulting alkene.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions can also be employed, utilizing appropriate organometallic reagents and carbonyl-containing substrates to construct the target molecule.

Chemical Reactions and Reactivity

Reactivity of the Carbonyl Group

The carbonyl group in 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone serves as a reactive center for various transformations:

Reduction Reactions

Reducing AgentProductReaction Conditions
NaBH₄Secondary alcoholIn methanol or ethanol, 0-25°C, 1-3 hours
LiAlH₄Secondary alcoholIn THF, 0°C, 1-2 hours
Catalytic H₂Secondary alcoholPd/C or Pt/C, H₂ (1-3 atm), room temperature
Wolff-KishnerDeoxygenated compoundHydrazine, KOH, high temperature
ClemmensenDeoxygenated compoundZn(Hg), HCl

Nucleophilic Addition Reactions

The carbonyl group can undergo nucleophilic additions with various reagents:

NucleophileProduct TypeNotes
Grignard ReagentsTertiary alcoholsRequires anhydrous conditions
Organolithium CompoundsTertiary alcoholsHigh reactivity, low temperatures required
HCNCyanohydrinsIn the presence of base catalysts
AminesImines or enaminesWith primary or secondary amines, respectively
HydrazinesHydrazonesPrecursors for Wolff-Kishner reduction

Reactions Involving the Aromatic Rings

The aromatic rings in 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone can participate in various electrophilic aromatic substitution reactions:

Halogenation

Halogenating AgentPreferential Substitution SiteConditions
Br₂Para to methoxy groupIn CCl₄ or CH₂Cl₂, 0-25°C
Cl₂Para to methoxy groupIn the presence of Lewis acid catalysts
NBSBenzylic positions of methyl groupsIn CCl₄ with peroxide initiators

Nitration and Sulfonation

These reactions typically occur preferentially at positions directed by the existing substituents, with the methoxy group being a strong ortho/para director and the methyl groups being moderate ortho/para directors.

Applications in Scientific Research

As a Synthetic Intermediate

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various compounds of interest:

Pharmaceutical Precursors

The compound can be modified to create structures that serve as building blocks for pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, or neurological activities.

Material Science Applications

Derivatives of this compound can be used in the development of specialty polymers, photochromic materials, and liquid crystals due to their structural rigidity and potential for modifications.

Analytical Chemistry Applications

Biological Activity and Pharmacological Effects

Potential ActivityMechanismEvidence Basis
Anti-inflammatoryPotential inhibition of cyclooxygenase (COX) enzymesStructural similarity to known COX inhibitors
AntimicrobialInteraction with bacterial cell membranes or enzymesBased on activities of similar aromatic ketones
AntioxidantFree radical scavenging via the methoxy groupCommon in methoxylated aromatic compounds
Enzyme InhibitionBinding to enzyme active sitesStructure allows for specific protein interactions

Structure-Activity Relationship

The biological activity of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is influenced by its structural features:

Role of the Methoxy Group

The methoxy substituent at the 4-position enhances lipophilicity and may contribute to membrane permeability, potentially affecting the compound's bioavailability and distribution in biological systems.

Effect of Dimethyl Substitution

The methyl groups at the 2' and 5' positions influence the compound's steric properties, potentially affecting its binding to protein targets and its metabolic stability.

Comparison with Similar Compounds

Structural Analogues

CompoundStructural DifferenceEffect on Properties
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenoneDifferent positions of methyl and methoxy groupsAltered electronic and steric properties
2',5'-Dimethyl-3-phenylpropiophenoneLacks methoxy groupDecreased polarity, different hydrogen bonding capabilities
4'-Methoxy-3-(2,5-dimethylphenyl)propiophenoneReversed positions of key substituentsDifferent reactivity patterns
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenoneChloro instead of methyl groupsEnhanced electrophilicity, different biological profile

Reactivity Comparisons

The reactivity of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone differs from its structural analogues in several ways:

Carbonyl Reactivity

The electron-donating effects of the methoxy and methyl groups influence the electrophilicity of the carbonyl carbon, affecting its reactivity toward nucleophiles compared to unsubstituted or differently substituted analogues.

Aromatic Substitution Patterns

The different substitution patterns on the aromatic rings lead to varied regioselectivity in electrophilic aromatic substitution reactions, creating distinct reaction profiles for each structural analogue.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

ParameterRecommended Conditions
ColumnC18 reversed-phase (150 mm × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile/water gradient (60:40 to 80:20)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time~7-9 minutes (estimated)
Sample PreparationDissolution in acetonitrile or methanol

Gas Chromatography (GC)

ParameterRecommended Conditions
ColumnDB-5 or equivalent (30 m × 0.25 mm, 0.25 μm film thickness)
Temperature Program100°C (2 min) → 280°C at 10°C/min, hold for 5 min
Carrier GasHelium at 1 mL/min
InjectionSplit (10:1), 250°C
DetectionFID or MS
Retention Time~15-18 minutes (estimated)

Spectroscopic Methods for Structural Confirmation

Advanced spectroscopic techniques provide definitive structural confirmation:

Two-Dimensional NMR Experiments

Techniques such as COSY, HSQC, and HMBC can establish connectivity between protons and carbons, confirming the substitution patterns on the aromatic rings.

X-ray Crystallography

For crystalline samples, X-ray diffraction provides unambiguous structural information, including bond lengths, angles, and the three-dimensional arrangement of the molecule.

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient and environmentally friendly synthetic routes to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, potentially employing:

Green Chemistry Approaches

ApproachPotential Benefits
Solvent-free ReactionsReduced environmental impact, lower waste generation
Catalytic MethodsLower energy requirements, improved atom economy
Flow ChemistryEnhanced control over reaction parameters, scalability
BiocatalysisMilder conditions, higher stereoselectivity

Novel Cross-Coupling Strategies

Emerging transition metal-catalyzed methodologies may provide more direct and selective routes to the target compound and its derivatives.

Expanded Biological Evaluation

Comprehensive studies to evaluate the potential biological activities of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone may include:

Enzyme Inhibition Assays

Enzyme TargetRelevanceAssay Method
Cyclooxygenase (COX)InflammationOxygen consumption, PGE₂ production
Lipoxygenase (LOX)InflammationUV spectrophotometric assay
Protein KinasesSignal transductionPhosphorylation assays
Cytochrome P450Drug metabolismSubstrate conversion assays

Cell-Based Screening

Assessment of cytotoxicity, anti-proliferative effects, and other cellular responses to the compound across various cell lines could reveal potential therapeutic applications.

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